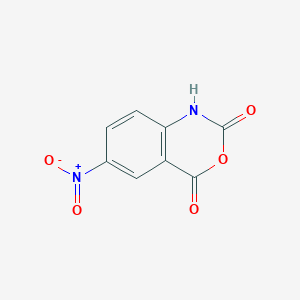

5-Nitroisatoic anhydride

Description

Contextualization within Isatoic Anhydride (B1165640) Chemistry

Isatoic anhydride, chemically known as 2H-3,1-benzoxazine-2,4(1H)-dione, and its derivatives are well-established as valuable synthons in organic synthesis. google.com Their utility stems from the presence of a reactive anhydride functional group fused to a benzene (B151609) ring, which also contains a secondary amine within the heterocyclic system. This arrangement allows for a variety of chemical transformations, making them precursors to a wide array of heterocyclic structures. wikipedia.orgguidechem.com

The primary reactivity of isatoic anhydrides involves nucleophilic attack at the carbonyl carbons, leading to ring-opening. wikipedia.org This reactivity has been extensively exploited in the synthesis of numerous important classes of compounds, including quinazolinones, benzodiazepines, and other fused heterocyclic systems. wikipedia.orgacs.orgnih.gov For instance, reaction with amines can lead to the formation of anthranilamides, which can then be cyclized to form quinazolinones. nih.gov Similarly, reactions with other nucleophiles like alcohols and hydrazides open up pathways to esters and hydrazides of anthranilic acid, respectively. wikipedia.orggoogle.com The ability of isatoic anhydride to release carbon dioxide upon reaction with certain reagents also drives many of its synthetic applications. wikipedia.org

Table 1: Physicochemical Properties of Isatoic Anhydride and 5-Nitroisatoic Anhydride

| Property | Isatoic Anhydride | This compound |

| IUPAC Name | 2H-3,1-Benzoxazine-2,4(1H)-dione | 6-Nitro-2H-3,1-benzoxazine-2,4(1H)-dione |

| CAS Number | 118-48-9 wikipedia.org | 4693-02-1 biosynth.com |

| Chemical Formula | C₈H₅NO₃ wikipedia.org | C₈H₄N₂O₅ biosynth.com |

| Molecular Weight | 163.13 g/mol wikipedia.org | 208.13 g/mol biosynth.com |

| Melting Point | 243 °C (with decomposition) nih.gov | 224 °C biosynth.com |

| Appearance | White to tan solid wikipedia.orgnih.gov | - |

Significance of Nitration in Isatoic Anhydride Derivatives

The introduction of a nitro group at the 5-position of the isatoic anhydride ring system, yielding this compound, profoundly influences its chemical properties and reactivity. The nitro group is a potent electron-withdrawing group, exerting its effect through both inductive and resonance mechanisms. researchgate.net This electronic perturbation has significant consequences for the molecule's reactivity.

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. researchgate.net Conversely, and more importantly for its synthetic applications, it enhances the electrophilicity of the anhydride carbonyl carbons and the aromatic ring itself, making it more susceptible to nucleophilic attack. This heightened reactivity can lead to different reaction outcomes and yields compared to the unsubstituted isatoic anhydride. For example, a study on the 1,3-dipolar cycloaddition reactions of a non-stabilized azomethine ylide with nitro-substituted isatoic anhydrides demonstrated that the position of the nitro group dictates the reaction pathway. While N-methyl-4-nitroisatoic anhydride reacted exclusively at the C1-carbonyl group, N-methyl-5-nitroisatoic anhydride underwent competing cycloadditions at both the C1-carbonyl and the nitro-substituted aromatic ring, leading to novel tetracyclic products. researchgate.net This highlights the crucial role of the nitro group's position in directing the reactivity.

Furthermore, the nitro group itself can be chemically transformed, most notably through reduction to an amino group. This provides a synthetic handle for further functionalization, allowing for the introduction of a wide range of substituents and the construction of more complex molecular scaffolds.

Overview of Current Research Landscape and Emerging Applications

The unique reactivity profile of this compound has led to its application in diverse areas of chemical research, from materials science to chemical biology. One of its notable applications is as a SHAPE (Selective 2'-Hydroxyl Acylation and Primer Extension) reagent for probing RNA structure. smolecule.com In this context, this compound is used to selectively acylate the 2'-hydroxyl groups of flexible ribonucleotides in RNA, providing insights into the molecule's secondary and tertiary structure. smolecule.comacs.org

In the realm of organic synthesis, this compound serves as a key intermediate for the preparation of various valuable compounds. It is a precursor for the synthesis of 5-nitroanthranilic acid and its derivatives, which are of interest to the dye, agricultural, and pharmaceutical industries. google.com For example, N-substituted 5-nitroanthranilic acids have been investigated for their potential therapeutic applications. google.com

Recent research has also demonstrated the utility of this compound in the synthesis of complex heterocyclic systems. It has been used in the one-pot synthesis of 2-nitro-substituted tryptanthrin (B1681603) derivatives, which can be further reduced to the corresponding amino-substituted compounds. nih.gov Additionally, it is a starting material for the preparation of 5-nitro-1,2,4-triazole. biosynth.com The ability of this compound to participate in multicomponent reactions further expands its synthetic potential, offering efficient pathways to structurally diverse molecules. clockss.org

Table 2: Examples of Reactions Utilizing this compound

| Reactant(s) | Product(s) | Reaction Conditions | Yield | Reference |

| This compound, Isonicotinic acid hydrazide | N-(2-amino-5-nitrobenzoyl)-N'-isonicotinoyl hydrazine | - | - | google.com |

| This compound, Isatin | 2-Nitro-substituted tryptanthrin | One-pot, Et₃N, Toluene (B28343), reflux | 70-85% | nih.gov |

| This compound | 5-Nitroanthranilic acid amide | Aqueous ammonia | Poor yield and purity | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O5/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(12)15-7/h1-3H,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUBAHSWMPFIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063558 | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4693-02-1 | |

| Record name | 5-Nitroisatoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4693-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroisatoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Nitro-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3HJ2SF662 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Routes for 5 Nitroisatoic Anhydride

Nitration of Isatoic Anhydride (B1165640)

The direct nitration of isatoic anhydride presents a straightforward approach to introducing a nitro group onto the aromatic ring. The position of nitration is directed by the existing substituents on the benzene (B151609) ring.

Direct Nitration with Sodium Nitrate in Sulfuric Acid

A common method for the nitration of aromatic compounds involves the use of a nitrating mixture, which typically consists of nitric acid and a strong acid catalyst like sulfuric acid. An alternative, yet related, approach employs an inorganic nitrate salt, such as sodium nitrate, in the presence of concentrated sulfuric acid. This mixture generates the reactive nitronium ion (NO₂⁺) in situ, which then acts as the electrophile in the aromatic substitution reaction.

The nitration of isatoic anhydride using such a system provides a direct route to nitro-substituted derivatives. The reaction conditions, including temperature and reactant ratios, are crucial for achieving good yields and selectivity. A patented method for the preparation of dinitroisatoic anhydride outlines a process that can be adapted for mononitration. It specifies that instead of nitric acid, inorganic nitrates like sodium or potassium nitrate can be utilized in corresponding amounts. sigmaaldrich.com The process involves introducing isatoic anhydride into a pre-cooled mixture of the nitrate salt and concentrated sulfuric acid.

| Parameter | Condition |

| Nitrating Agent | Sodium Nitrate (in situ generation of nitronium ion) |

| Acid Catalyst | Concentrated Sulfuric Acid (90-100%) |

| Temperature | -20 to +80°C (15 to 22°C preferred for control) |

| Reactant Addition | Isatoic anhydride added slowly to the nitrating mixture |

| Stirring Time | 1 to 8 hours |

This table summarizes the general conditions for the nitration of isatoic anhydride using an inorganic nitrate in sulfuric acid, based on analogous procedures.

Nitration of Indigo Carmine Precursors

An indirect route to nitro-substituted isatins, which are direct precursors to 5-nitroisatoic anhydride, involves the nitration of indigo. When indigo is treated with absolute nitric acid, either directly or dissolved in sulfuric or acetic acid, it typically leads to decomposition products that include nitrated isatins. nih.gov Although this method can be complex and result in a mixture of products, it establishes a synthetic connection between indigo derivatives and nitrated isatins. nih.gov These nitrated isatins can subsequently be oxidized to form the corresponding nitroisatoic anhydrides. The direct precursors to indigo carmine, such as indigo itself, can thus be considered starting points in a multi-step synthesis of this compound.

Synthesis from 5-Nitro Indole (B1671886)

The synthesis of this compound starting from 5-nitroindole is not a commonly documented transformation in the scientific literature. The conversion would require the oxidative cleavage of the 2,3-double bond of the indole's pyrrole ring to form the corresponding N-formylanthranilic acid derivative, followed by cyclization. This process presents significant chemical challenges, as the indole ring system is susceptible to various oxidative side reactions and polymerization under harsh conditions. While methods exist for the conversion of isatin derivatives to indoles, such as the reduction of N-alkyl-nitroisatin to a nitroindole nucleus, the reverse reaction from a stable aromatic heterocycle like 5-nitroindole to this compound is less synthetically favored and not well-established. scbt.comrsc.org

Alternative Synthetic Approaches to Nitro-Substituted Isatoic Anhydrides

Besides the direct nitration of isatoic anhydride, other synthetic strategies can be employed to construct the nitro-substituted heterocyclic system. These methods often involve building the anhydride ring from a precursor that already contains the nitro group.

Oxidation of Isatins

The oxidation of isatin and its derivatives is a well-established and versatile method for the preparation of isatoic anhydrides. scbt.com This approach can be readily applied to the synthesis of this compound by using 5-nitroisatin (B147319) as the starting material. Various oxidizing agents and conditions can be employed for this transformation. For instance, isatin can be oxidized with chromic acid in an acetic acid solution to yield isatoic anhydride. scbt.com Other methods include clean oxidation using hydrogen peroxide catalyzed by organoselenium compounds under mild conditions. scbt.com The application of these methods to 5-nitroisatin provides a direct and efficient route to the desired this compound.

| Oxidizing System | Substrate | Product | Notes |

| Chromic acid in acetic acid | Isatin | Isatoic Anhydride | A classic method applicable to substituted isatins. scbt.com |

| H₂O₂ with organoselenium catalyst | Isatin | Isatoic Anhydride | A mild and selective "clean" oxidation method. scbt.com |

| Urea-hydrogen peroxide complex with ultrasound | Isatins | Isatoic Anhydrides | A green synthesis approach. |

This table illustrates various oxidation methods used to convert isatins to isatoic anhydrides, which are applicable for the synthesis of this compound from 5-nitroisatin.

Phthalic Anhydride and Azide Reactions

The construction of the isatoic anhydride ring can also be accomplished from phthalic anhydride derivatives. The reaction of a substituted phthalic anhydride with an azide source, such as sodium azide, can lead to the formation of the corresponding isatoic anhydride. This reaction proceeds through a Curtius-like rearrangement of an intermediate acyl azide.

For the synthesis of a nitro-substituted isatoic anhydride, a nitrophthalic anhydride would serve as the starting material. The reaction of 4-nitrophthalic anhydride with sodium azide in a suitable solvent system would be expected to yield this compound. The azide ion acts as a nucleophile, attacking one of the carbonyl groups of the anhydride. Subsequent loss of the carboxylate leaving group and rearrangement with loss of nitrogen gas would form an isocyanate, which is then trapped intramolecularly to form the final isatoic anhydride product. This method provides an alternative for constructing the heterocyclic ring when the appropriately substituted phthalic anhydride is available.

Reactivity and Reaction Mechanisms of 5 Nitroisatoic Anhydride

Cycloaddition Reactions

Cycloaddition reactions represent a key class of transformations for 5-nitroisatoic anhydride (B1165640), enabling the construction of complex heterocyclic systems. The electronic properties of the anhydride make it a suitable partner in various cycloaddition processes.

The reaction of 5-nitroisatoic anhydride and its N-alkylated derivatives with azomethine ylides is a prominent example of its participation in 1,3-dipolar cycloadditions. publish.csiro.augrafiati.comgrafiati.com These reactions typically involve non-stabilised azomethine ylides, which are highly reactive intermediates generated in situ. publish.csiro.auresearchgate.netnih.gov The interaction leads to the formation of five-membered heterocyclic rings, specifically oxazolidine (B1195125) derivatives, although the subsequent reaction pathways can be complex and varied. nih.govmdpi.com

A fascinating aspect of the reactivity of N-methyl-5-nitroisatoic anhydride with azomethine ylides is the occurrence of competing cycloaddition pathways. publish.csiro.augrafiati.com Unlike its regioisomer, N-methyl-4-nitroisatoic anhydride, which reacts exclusively at the C1-carbonyl group, the 5-nitro substituted analogue undergoes cycloaddition at two distinct sites. publish.csiro.auresearchgate.net One pathway involves the expected 1,3-dipolar cycloaddition to the C1-carbonyl group. grafiati.comgrafiati.com The other, more unusual pathway, is a cycloaddition across the nitro-substituted aromatic ring itself. publish.csiro.aupublish.csiro.au This dual reactivity highlights the ability of the 5-nitro group to sufficiently activate the aromatic system, making it susceptible to attack by the nucleophilic azomethine ylide. publish.csiro.au

| Reaction Site | Description | Initial Product Type |

|---|---|---|

| C1-Carbonyl Group | Standard 1,3-dipolar cycloaddition to the carbonyl double bond. | Spiro-oxazolidine intermediate |

| Aromatic Ring | Dearomative 1,3-dipolar cycloaddition across the nitro-activated benzene (B151609) ring. | Tetracyclic adduct |

The cycloaddition of the azomethine ylide to the nitro-substituted aromatic ring of N-methyl-5-nitroisatoic anhydride is a dearomative process. publish.csiro.augrafiati.com Such reactions are of significant interest in organic synthesis as they rapidly increase molecular complexity by converting stable, planar aromatic systems into three-dimensional polycyclic structures. researchgate.net In this specific case, the dearomative addition results in the formation of novel and complex tetracyclic products. publish.csiro.augrafiati.comgrafiati.compublish.csiro.au This outcome underscores a unique area of isatoic anhydride chemistry, moving beyond its traditional role as a precursor for other heterocycles. publish.csiro.au

The stereochemical outcome and efficiency of 1,3-dipolar cycloadditions are often sensitive to reaction parameters such as the nature of substituents and the choice of solvent. In reactions involving related nitro-substituted aromatic compounds like nitroindoles, solvent choice can be critical in controlling diastereoselectivity. researchgate.net For instance, reactions run in toluene (B28343) may favor one diastereoisomer, while switching to a more polar solvent like acetonitrile (B52724) can lead to the preferential formation of a different diastereoisomer with high yields. researchgate.net Mechanistic studies suggest that the solvent can alter the rate-determining step of the reaction, thereby influencing the stereochemical pathway. researchgate.net

Furthermore, the electronic nature of substituents on the aromatic rings of either the dipolarophile or the dipole can significantly impact diastereoselectivity. grafiati.com In some cycloaddition reactions with substituted indoles, the presence of a substituent at the 4-position has been observed to cause a complete reversal of diastereoselectivity compared to the unsubstituted parent compound. researchgate.net These findings suggest that for this compound, modifications to its structure or the azomethine ylide, as well as careful solvent selection, could be powerful tools for controlling the stereochemistry of the resulting complex products.

| Solvent | Typical Yield | Observed Diastereomeric Ratio (dr) | Observed Enantiomeric Ratio (er) |

|---|---|---|---|

| Toluene | 70-99% | 87:13 to >95:5 | 85:15 to 94:6 |

| Acetonitrile | 75-98% | 78:22 to 93:7 (opposite diastereomer) | 93:7 to 99:1 |

The observed dual reactivity of N-methyl-5-nitroisatoic anhydride can be rationalized by considering stereoelectronic effects and Frontier Molecular Orbital (FMO) theory. publish.csiro.auresearchgate.netimperial.ac.uk In a normal electron-demand 1,3-dipolar cycloaddition, the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole (the azomethine ylide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (the anhydride). imperial.ac.uk The rate and regioselectivity of the reaction are governed by the energies and coefficients of these frontier orbitals. researchgate.net

The different behaviors of the 4-nitro and 5-nitro isomers of N-methylisatoic anhydride can be explained by analyzing the LUMO of the dipolarophiles. publish.csiro.auresearchgate.net Resonance effects from the nitro group at the 5-position lower the energy of the LUMO of the aromatic ring and increase the magnitude of the LUMO coefficients on the carbons of the ring, making it more susceptible to cycloaddition. researchgate.netresearchgate.net This electronic activation of the aromatic system competes with the inherent reactivity of the C1-carbonyl group. publish.csiro.au The sensitivity of azomethine ylide cycloadditions to such stereoelectronic factors is well-documented and is crucial for understanding the formation of the observed products. researchgate.netresearchgate.net

While intermolecular cycloadditions to nitroarenes are established, intramolecular variants offer a powerful strategy for synthesizing fused polycyclic systems from linear precursors. grafiati.com In a general sense, intramolecular cycloadditions can occur when the 1,3-dipole and the dipolarophile (in this case, the nitroarene moiety) are tethered within the same molecule. sigmaaldrich.com Heating a molecule containing both an azomethine ylide precursor and a tethered dipolarophile can initiate a cascade reaction, leading to highly complex, fused tricyclic products with significant stereochemical control. grafiati.com Although the propensity for nitroarenes to participate in such reactions has been recognized, specific examples detailing an intramolecular cycloaddition where the this compound framework itself is the tethered dipolarophile are not prominently featured in the surveyed literature. researchgate.net

1,3-Dipolar Cycloaddition with Azomethine Ylides

Nucleophilic Attack and Ring Opening Reactions

The core of this compound's reactivity lies in the opening of its oxazinone ring. This is typically initiated by a nucleophile attacking one of the carbonyl carbons, which are rendered more electrophilic by the anhydride structure.

The reaction of this compound with alcohols is a primary example of its ring-opening reactivity, leading predominantly to the formation of 2-amino-5-nitrobenzoates, also known as anthranilates. This reaction generally proceeds with the evolution of carbon dioxide. In an alkaline environment, such as in the presence of sodium hydroxide, the reaction of isatoic anhydrides with alcohols at elevated temperatures (approx. 65°C) gives high yields of the corresponding anthranilate ester. ethernet.edu.etnih.gov The use of absolute ethanol (B145695) can lead to an essentially quantitative yield of the ester. nih.gov

| Reactant | Catalyst/Solvent | Product | Reference |

| Isatoic Anhydride | Alcohol, NaOH | Anthranilate Ester | ethernet.edu.etnih.gov |

| Isatoic Anhydride | Absolute Ethanol | Ethyl Anthranilate | nih.gov |

While the formation of anthranilates is a well-established pathway, the formation of nitrosamines from the reaction of this compound with alcohols has also been noted. chim.itbiosynth.com Generally, nitrosamine (B1359907) formation involves the reaction of a primary, secondary, or tertiary amine with a nitrosating agent, such as sodium nitrite (B80452), under specific acidic conditions. google.commdpi.com Primary amines, upon reaction with nitrosating agents, typically form unstable diazonium salts. google.comresearchgate.net However, it has been reported that primary diamines can undergo reaction with nitrite to yield heterocyclic nitrosamines. grafiati.com The direct formation of nitrosamines from this compound and an alcohol without an external nitrosating agent is less commonly documented, and the precise mechanism may depend on specific reaction conditions or the presence of contaminants that can generate nitrosating species.

A significant synthetic application of this compound is its reaction with active methylene (B1212753) compounds, such as methyl cyanoacetate (B8463686), which proceeds in a two-step sequence to form quinoline (B57606) derivatives. google.com

The initial step involves a condensation reaction where the nucleophilic carbanion of methyl cyanoacetate, generated by a base, attacks the anhydride ring of this compound. The use of a base that does not react with the anhydride itself, such as triethylamine (B128534), facilitates the exclusive formation of the open-chain intermediate, methyl 2-(2'-amino-5'-nitrobenzoyl)cyanoacetate. google.com This reaction effectively transfers the 2-amino-5-nitrobenzoyl group to the cyanoacetate moiety.

The intermediate, methyl 2-(2'-amino-5'-nitrobenzoyl)cyanoacetate, does not spontaneously cyclize. The presence of the strong electron-withdrawing nitro group necessitates treatment with a strong base to effect the ring closure. google.com The addition of a base like sodium methoxide (B1231860) promotes an intramolecular condensation, where the amino group attacks the ester carbonyl, leading to the formation of the heterocyclic quinoline ring system. This cyclization yields the final product, 3-cyano-2,4-dihydroxy-6-nitroquinoline. google.com

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Reference |

| This compound | Methyl Cyanoacetate, Triethylamine | Methyl 2-(2'-amino-5'-nitrobenzoyl)cyanoacetate | Sodium Methoxide | 3-cyano-2,4-dihydroxy-6-nitroquinoline | google.com |

Condensation with Methyl Cyanoacetate and Subsequent Cyclization

Reactions in the Presence of Bases and Acids

The interaction of this compound with acids and bases can lead to a variety of transformations, including rearrangements and the formation of different heterocyclic structures.

Under specific basic conditions, substituted isatoic anhydrides can undergo a recyclization process to form indole (B1671886) derivatives. For instance, an isatoic anhydride derivative substituted with a carboxymethyl group at the nitrogen (anhydride 5 in the cited literature) undergoes recyclization when boiled in methanol (B129727) in the presence of sodium methoxide. osi.lv This reaction converts the six-membered oxazinone ring into a five-membered indole ring, yielding an indole derivative (compound 6) with an 89% yield. osi.lv This transformation highlights the ability of the isatoic anhydride framework to serve as a precursor to different heterocyclic systems through base-catalyzed intramolecular rearrangements.

Decarboxylative Rearrangements in Reaction Pathways

Decarboxylative rearrangements represent a significant class of reactions for this compound, serving as a powerful strategy for the synthesis of various heterocyclic systems. These transformations are typically initiated by the interaction of the anhydride with a nucleophile or another reactant, leading to the opening of the heterocyclic ring, followed by the expulsion of carbon dioxide and subsequent rearrangement or cyclization to form a new molecular architecture. The presence of the electron-withdrawing nitro group at the 5-position influences the reactivity of the anhydride, particularly affecting the susceptibility of the carbonyl groups to nucleophilic attack and the stability of intermediates.

Detailed research has elucidated several pathways where decarboxylation is a key step. One prominent example involves the reaction of N-methylated this compound with non-stabilized azomethine ylides. In a study investigating the reactivity of N-methyl-5-nitroisatoic anhydride, it was found to undergo competing cycloaddition processes. publish.csiro.auresearchgate.net One pathway involves a 1,3-dipolar cycloaddition at the C1-carbonyl group of the isatoic anhydride. This initial cycloaddition is followed by a decarboxylative rearrangement, ultimately yielding a benzo-1,3-diazepin-5-one derivative. publish.csiro.auresearchgate.netresearchgate.net Concurrently, a competing reaction occurs involving cycloaddition to the nitro-substituted aromatic ring, a process which also culminates in the formation of novel tetracyclic products after rearrangement. publish.csiro.aupublish.csiro.au

The fundamental mechanism for the decarboxylation of isatoic anhydrides upon nucleophilic attack is well-illustrated by their use as SHAPE (Selective 2'-Hydroxyl Acylation and Primer Extension) reagents in biochemical studies for RNA structure analysis. smolecule.comnih.gov Although the specific example often cited is 1-methyl-7-nitroisatoic anhydride (1M7), the principle is applicable. nih.gov In this process, a nucleophile (like the 2'-hydroxyl group of a ribonucleotide) attacks one of the carbonyl carbons of the anhydride. nih.gov This leads to the opening of the six-membered ring to form an unstable ester intermediate. This intermediate then readily undergoes an irreversible decarboxylation, releasing carbon dioxide and forming the final acylated product. nih.gov This sequence of nucleophilic attack, ring-opening, and decarboxylation is a characteristic pathway for isatoic anhydrides.

Another significant reaction pathway involves the condensation of this compound with active methylene compounds. For instance, its reaction with methyl cyanoacetate in the presence of a base like triethylamine results in the formation of methyl 2-(2'-amino-5'-nitrobenzoyl)cyanoacetate. google.com This transformation proceeds via nucleophilic attack of the carbanion generated from methyl cyanoacetate on the anhydride, leading to ring opening and decarboxylation to yield the benzoylcyanoacetate product. This intermediate is then primed for subsequent cyclization reactions, for example, treatment with sodium methoxide can induce cyclization to form 3-cyano-2,4-dihydroxy-6-nitroquinoline. google.com The initial reaction is a clear example of a decarboxylative process that converts the anhydride into a versatile open-chain intermediate. google.com

These examples underscore that decarboxylative pathways are central to the synthetic utility of this compound, enabling its conversion into more complex nitrogen-containing heterocyclic structures.

Table 1: Examples of Decarboxylative Reaction Pathways

| Reactant(s) | Key Conditions | Product(s) | Source(s) |

|---|---|---|---|

| N-methyl-5-nitroisatoic anhydride, Azomethine ylide | 1,3-dipolar cycloaddition | Benzo-1,3-diazepin-5-one derivative | publish.csiro.auresearchgate.netresearchgate.net |

| N-methyl-5-nitroisatoic anhydride, Azomethine ylide | Dearomative cycloaddition | Novel tetracyclic products | publish.csiro.aupublish.csiro.au |

| This compound, Methyl cyanoacetate, Triethylamine | Condensation | Methyl 2-(2'-amino-5'-nitrobenzoyl)cyanoacetate | google.com |

| 1-Methyl-7-nitroisatoic anhydride, RNA (2'-OH) | SHAPE Reagent Acylation | Acylated RNA, CO₂ | nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-methyl-5-nitroisatoic anhydride |

| Azomethine ylide |

| Benzo-1,3-diazepin-5-one |

| Carbon dioxide |

| Methyl cyanoacetate |

| Triethylamine |

| Methyl 2-(2'-amino-5'-nitrobenzoyl)cyanoacetate |

| Sodium methoxide |

| 3-Cyano-2,4-dihydroxy-6-nitroquinoline |

Applications of 5 Nitroisatoic Anhydride in Chemical Synthesis

Precursor for Complex Organic Compounds and Fine Chemicals

5-Nitroisatoic anhydride (B1165640) is a versatile chemical intermediate widely employed in the synthesis of a variety of fine chemical products and complex organic compounds. guidechem.com Its utility stems from a structure containing both nucleophilic and electrophilic groups, allowing it to react readily with both types of reagents. guidechem.com This reactivity is particularly valuable in creating important intermediates for synthetic chemistry and in the direct formation of polycyclic heterocycles. guidechem.com The compound serves as a crucial building block in the production of pharmaceuticals, dyes, pigments, and other specialty chemicals. guidechem.combiosynth.com

A notable application is in the synthesis of 3-cyano-2,4-dihydroxy-6-nitroquinoline. This process involves the condensation of 5-nitroisatoic anhydride with methyl cyanoacetate (B8463686). google.com The reaction, catalyzed by triethylamine (B128534), initially yields methyl 2-(2'-amino-5'-nitrobenzoyl)cyanoacetate. google.com Subsequent treatment with a strong base like sodium methoxide (B1231860) is necessary to induce cyclization and form the final quinoline (B57606) derivative. google.com

The following table outlines the synthesis of methyl 2-(2'-amino-5'-nitrobenzoyl)cyanoacetate from this compound:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| This compound | Methyl cyanoacetate | Triethylamine | Triethylamine | Methyl 2-(2'-amino-5'-nitrobenzoyl)cyanoacetate |

Intermediate in Heterocyclic Compound Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of a diverse range of heterocyclic compounds. guidechem.com Its ability to undergo reactions that form new ring systems is a key feature of its chemical utility.

Synthesis of 5-nitro-1,2,4-triazole

This compound is a recognized intermediate in the preparation of 5-nitro-1,2,4-triazole. biosynth.com This triazole derivative is considered a useful research chemical. biosynth.com The synthesis leverages the reactive nature of the anhydride to construct the triazole ring system. While the specific reaction mechanism is not detailed in the provided information, it is understood that the anhydride provides the necessary chemical framework for the formation of this heterocyclic compound. biosynth.comsmolecule.com

Preparation of Benzo-1,3-diazepin-5-one Derivatives

The synthesis of benzo-1,3-diazepin-5-one derivatives can be achieved using N-methyl-5-nitroisatoic anhydride. In a study of the reactivity of a non-stabilized azomethine ylide with nitro-substituted isatoic anhydrides, it was found that N-methyl-5-nitroisatoic anhydride undergoes competing cycloaddition reactions. researchgate.net One of these pathways involves a 1,3-dipolar cycloaddition reaction at the C1-carbonyl group of the isatoic anhydride, which, following a decarboxylative rearrangement, yields a benzo-1,3-diazepin-5-one derivative. researchgate.netgrafiati.com This reaction highlights a sophisticated application of this compound derivatives in constructing complex heterocyclic frameworks.

Synthesis of 2-substituted Benzothiazoles

2-Substituted benzothiazoles, a class of compounds with significant pharmacological activities, can be synthesized from this compound. rsc.org The general method involves the reaction of this compound with 2-aminothiophenol. guidechem.com This reaction leads to the formation of the benzothiazole (B30560) core structure, with the substituent at the 2-position being derived from the reaction conditions and any additional reagents used. The development of efficient synthetic methods for these compounds is an active area of research due to their applications in medicinal chemistry. rsc.orgsioc-journal.cn

Formation of Polycyclic Heterocycles

The inherent reactivity of isatoic anhydride and its derivatives, including this compound, makes them excellent starting materials for the synthesis of polycyclic heterocyclic systems. guidechem.com When subjected to nucleophilic attack, isatoic anhydrides can directly form these complex structures. guidechem.com An interesting example is the unexpected cycloaddition-dearomatization process that occurs with N-methyl-5-nitroisatoic anhydride. This compound undergoes cycloaddition to both the C1-carbonyl group and the nitro-substituted aromatic ring, resulting in the formation of novel tetracyclic products. publish.csiro.au This dearomative cycloaddition opens up new possibilities for creating complex, three-dimensional molecules from simple aromatic precursors. publish.csiro.au

Derivatives for Naphthalimide Formation

While direct synthesis of naphthalimides from this compound is not explicitly detailed, the chemistry of related anhydrides provides insight into potential applications. For instance, the high-temperature reaction of 4-benzoylnaphthalic anhydride with oxydianiline is a known method for forming naphthalimides. researchgate.net This suggests that derivatives of this compound could potentially be used in similar high-temperature condensation reactions to produce nitro-substituted naphthalimide dyes or related materials. The development of fluorescent "turn-on" sensors based on naphthalimide dyes highlights the importance of this class of compounds. valdosta.edu

Role in Pharmaceutical Intermediate Synthesis

This compound serves as a versatile precursor in the synthesis of various pharmaceutical intermediates. Its reactive nature allows for its incorporation into complex molecular scaffolds, making it a valuable building block in medicinal chemistry.

While direct synthesis of fluoroquinolones using this compound is not extensively documented in the provided results, the synthesis of quinolone analogs often starts from substituted isatoic anhydrides. researchgate.net For instance, various substituted isatoic anhydrides are used to create a range of 4-hydroxy-2-quinolone analogs. researchgate.net The general structure of quinolones, which are precursors to fluoroquinolones, is 1,4-dihydro-4-oxo-3-quinoline carboxylic acid. bayer.com Fluoroquinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. bayer.comnih.gov The chemical structure of fluoroquinolones can be readily modified to create derivatives with enhanced properties. nih.govfrontiersin.org

This compound is a key reagent in the synthesis of dimeric benzodiazepines. nih.govresearchgate.net These compounds are considered peptide mimetics and have shown potential in overcoming p53-dependent drug resistance in tumors. nih.govresearchgate.net Benzodiazepine (B76468) dimers with nitro groups on their outer phenyl rings have been synthesized and evaluated for their cytotoxic and anticancer activities. nih.gov

The synthesis of these dimeric benzodiazepines involves the reaction of this compound with L-djenkolic acid. nih.gov This reaction, conducted in a dioxane and water mixture with potassium carbonate, leads to the formation of a linear tripeptide intermediate. nih.gov Subsequent cyclization of this tripeptide under acidic conditions yields the final dimeric benzodiazepine structure. nih.gov It has been noted that relatively harsh dehydration conditions are necessary for the double cyclization to occur. nih.gov

Preparation of Dimeric Benzodiazepines

Integration into Functionalization Processes of Biological Molecules

This compound and its derivatives are utilized in the functionalization of biological macromolecules, most notably in the study of RNA structure.

This compound (5NIA) is employed as a chemical probe in RNA structure analysis. smolecule.comnih.gov This technique, known as SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension), provides insights into the secondary and tertiary structure of RNA molecules at single-nucleotide resolution. nih.govtcichemicals.comnih.govspringernature.com SHAPE reagents, including 5NIA, acylate the 2'-hydroxyl group of the ribose sugar in flexible, unpaired regions of the RNA backbone. nih.govacs.org The resulting modifications can be detected, revealing the local nucleotide flexibility. nih.gov

5NIA has been identified as a novel and effective SHAPE reagent, particularly for in-cell probing studies. nih.govacs.org It is one of several electrophilic reagents used to create adducts at the 2'-hydroxyl position of flexible ribonucleotides. nih.govacs.org The reactivity of these reagents is often evaluated based on their half-life in aqueous solutions. 5NIA has a half-life of approximately 100 seconds, which is considered suitable for modifying RNA within living cells. tcichemicals.comtcichemicals.com

The detection of these 2'-O-adducts is often achieved through a method called mutational profiling (MaP). nih.govspringernature.comnih.govnih.gov In this process, reverse transcriptase reads the SHAPE-modified nucleotide as a mutation, and these mutations are then identified and quantified using massively parallel sequencing. nih.govspringernature.com This allows for the calculation of SHAPE reactivities for each nucleotide, providing a detailed map of the RNA's structural flexibility. nih.govacs.org

Studies have compared 5NIA with other SHAPE reagents like 1M7 (1-methyl-7-nitroisatoic anhydride), 1M6 (1-methyl-6-nitroisatoic anhydride), and NMIA (N-methylisatoic anhydride). nih.govacs.org While 1M7 and 1M6 are recommended for general use, especially in cell-free conditions, 5NIA is particularly advantageous for in-cell experiments. acs.org The choice of SHAPE reagent can be critical, and 5NIA offers a valuable option for researchers studying RNA structure in its native cellular environment. acs.orgnih.gov

RNA Structure Probing Studies

Reactivity with RNA Ribose 2'-Hydroxyl Groups

This compound functions as an electrophilic probe that acylates the 2'-hydroxyl group of ribose in RNA molecules. tcichemicals.com This reaction is central to the SHAPE methodology. The mechanism involves a nucleophilic attack from the 2'-hydroxyl group of a ribonucleotide on one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of a 2'-O-adduct, a stable covalent modification. smolecule.com

The reactivity of the 2'-hydroxyl group is highly dependent on the local nucleotide flexibility. nih.govresearchgate.net In regions of the RNA that are conformationally constrained, such as in canonical double-helical structures, the 2'-hydroxyl group is less accessible and therefore less reactive towards 5-NIA. Conversely, in single-stranded regions, loops, and other flexible motifs, the 2'-hydroxyl group is more exposed and readily acylated. researchgate.net This differential reactivity provides a detailed, nucleotide-resolution map of the RNA's structural landscape.

Applications in In-Cell RNA Probing

A significant application of this compound is its use for probing RNA structures within living cells (in-cell or in vivo). tcichemicals.comnih.gov Understanding RNA structure in its native cellular environment is critical, as these structures are influenced by interactions with proteins, other nucleic acids, and small molecules. nih.gov

5-NIA is particularly well-suited for in-cell studies due to its favorable properties, including its ability to diffuse across cell membranes. nih.govacs.org Studies have demonstrated that 5-NIA is more effective at modifying RNA in various cell lines compared to some other SHAPE reagents. nih.govacs.org Its relatively long half-life allows for sufficient time to permeate cells and react with intracellular RNA molecules. nih.govacs.org The resulting modification patterns provide a snapshot of the RNA structurome in its functional, cellular context. nih.govresearchgate.net

Comparative Studies with Other SHAPE Reagents (e.g., 1M7, NMIA, NAI)

The performance of 5-NIA has been evaluated in comparison to other widely used SHAPE reagents. These reagents, while all targeting the 2'-hydroxyl group, exhibit differences in reactivity, half-life, cell permeability, and nucleotide bias.

| Reagent | Half-life (approx.) | Key Characteristics |

| This compound (5-NIA) | ~100 seconds tcichemicals.comnih.gov | Suitable for in-cell probing, fast-acting, and self-quenching. nih.gov Shows a higher reactivity with adenosine (B11128). nih.govacs.org |

| 1-Methyl-7-nitroisatoic anhydride (1M7) | 14 seconds tcichemicals.com | A versatile reagent for general use, especially in cell-free conditions, with low nucleotide bias. tcichemicals.comacs.org |

| N-Methylisatoic anhydride (NMIA) | 430 seconds tcichemicals.com | A widely used reagent, though less suitable for in-cell applications. tcichemicals.com Longer reaction times can increase the risk of RNA degradation. nih.govacs.org |

| 2-Methylnicotinic acid imidazolide (B1226674) (NAI) | Long nih.govacs.org | Effective for in-cell experiments where other reagents show low reactivity, but has a strong nucleotide bias and requires a quenching step. nih.govacs.org |

When analyzed using mutational profiling (MaP), 5-NIA, along with 1M7, 1M6, NMIA, and NAI, provides comparable accuracy in distinguishing between paired and unpaired nucleotides. nih.gov However, 5-NIA and NAI have been shown to be more effective than 1M7 for modifying RNA within cells. nih.govacs.org A notable characteristic of 5-NIA is its heightened reactivity towards adenosine residues compared to the other three nucleotides. nih.govacs.org

Influence on RNA Structural Dynamics and Conformational Ensembles

Chemical probing reagents like 5-NIA can provide insights into the dynamic nature of RNA structures. smolecule.comoup.com RNA molecules are not static entities but exist as an ensemble of conformations. The reactivity of a nucleotide towards 5-NIA reflects its local flexibility, which is a key aspect of its dynamic behavior. nsf.govacs.org

Studies have investigated the relationship between RNA structural dynamics and chemical probing reactivity. oup.com For instance, even nucleotides within base-paired regions can exhibit reactivity if they are part of a dynamic equilibrium that transiently exposes their 2'-hydroxyl groups. oup.com By analyzing SHAPE reactivity data, researchers can infer information about the conformational ensemble of an RNA molecule, including the populations of different structural states. researchgate.netoup.comfrontiersin.org However, it is also noted that the binding of the probing reagent itself can potentially modulate the RNA's conformational landscape. acs.orgbiorxiv.org

Use in Mutational Profiling (MaP) and Reverse Transcription-Truncation Methods

The adducts formed by 5-NIA on the RNA backbone can be detected through two primary methods: reverse transcription-truncation and mutational profiling (MaP). nih.govacs.org In the traditional reverse transcription-truncation method, the 2'-O-adduct causes the reverse transcriptase enzyme to stall and fall off the RNA template. The resulting truncated cDNA fragments are then analyzed, typically by gel electrophoresis, to identify the sites of modification. oup.combiorxiv.org

A more recent and powerful technique is SHAPE-MaP. acs.orgresearchgate.netbiorxiv.org In this approach, a reverse transcriptase is used under conditions that allow it to read through the 2'-O-adduct, but in doing so, it often incorporates a non-complementary nucleotide (a mutation) into the synthesized cDNA strand. nih.govacs.org These mutations are then identified by high-throughput sequencing. acs.org SHAPE-MaP offers a highly accurate and automated way to quantify the frequency of adduct formation at each nucleotide. acs.orgresearchgate.net 5-NIA has been successfully employed in SHAPE-MaP experiments to probe RNA structures both in vitro and in vivo. biorxiv.org

Nucleotide Biases and Reactivity Factors

While SHAPE reagents are designed to have minimal dependence on the identity of the nucleotide base, some biases do exist. nih.govnih.gov Studies have shown that 5-NIA exhibits a notable bias, reacting with adenosine at a significantly higher rate compared to guanosine (B1672433), cytosine, and uridine (B1682114). nih.govacs.org

Despite this bias, 5-NIA shows excellent discrimination between paired and unpaired nucleotides for all four ribonucleotides. nih.govacs.org To account for the over-reactivity with adenosine, it is recommended to rescale the 5-NIA SHAPE reactivity profiles on a per-nucleotide basis. nih.govacs.org This is achieved by using relative reactivity factors calculated from the median mutation rates of unpaired nucleotides. nih.govacs.org This normalization allows for a more accurate comparison of reactivities across different nucleotides and is particularly important for quantitative structural modeling. biorxiv.orgresearchgate.net Research has indicated that even with other reagents like NMIA and 1M7, subtle but statistically significant intrinsic reactivity differences exist, with guanosine and adenosine being more reactive than uridine and cytidine (B196190). nih.gov However, these differences are generally much smaller than the reactivity changes observed between paired and unpaired nucleotides. nih.gov

Mechanistic and Computational Investigations of 5 Nitroisatoic Anhydride Chemistry

Elucidation of Reaction Mechanisms

Mechanistic studies have uncovered unique reactivity for 5-nitroisatoic anhydride (B1165640) derivatives, particularly in cycloaddition reactions. researchgate.netst-andrews.ac.uk A significant finding is the compound's participation in competitive cycloaddition processes. researchgate.net For instance, when N-methyl-5-nitroisatoic anhydride reacts with a non-stabilized azomethine ylide, the reaction does not proceed through a single pathway. researchgate.netresearchgate.net Instead, it engages in competing 1,3-dipolar cycloadditions at two distinct sites: the C1-carbonyl group of the anhydride and the nitro-substituted aromatic ring. researchgate.netresearchgate.net

The reaction at the aromatic ring is a notable dearomative addition, a process that disrupts the stable aromatic system to form novel tetracyclic products. researchgate.netst-andrews.ac.uk This dual reactivity contrasts sharply with its isomer, N-methyl-4-nitroisatoic anhydride, which under similar conditions, undergoes cycloaddition exclusively at the C1-carbonyl group, leading to a benzo-1,3-diazepin-5-one derivative after a subsequent decarboxylative rearrangement. researchgate.netresearchgate.net This divergence in reaction pathways highlights the profound influence of the nitro group's position on the anhydride's chemical behavior. researchgate.net The investigation into these cycloaddition-dearomatization processes has opened a new facet of isatoic anhydride chemistry. st-andrews.ac.uk

Computational Studies on Reactivity and Selectivity

Computational chemistry, particularly methods like Density Functional Theory (DFT), has been instrumental in rationalizing the observed reactivity and selectivity in reactions involving nitroisatoic anhydrides. mdpi.com These theoretical studies provide insights into the electronic parameters of the molecules, helping to explain why certain reaction pathways are favored over others. researchgate.netmdpi.com By modeling the transition states and energy profiles of potential reactions, computational analyses can predict the most likely products and elucidate the underlying electronic factors that govern the reaction's course.

Frontier Molecular Orbital (FMO) theory is a powerful tool for qualitatively explaining the reactivity differences between isomers like N-methyl-4-nitroisatoic and N-methyl-5-nitroisatoic anhydride. researchgate.netresearchgate.net The cycloaddition with an azomethine ylide is classified as a normal electron-demand reaction, where the primary orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroisatoic anhydride. researchgate.netlibretexts.orgwikipedia.org

The reactivity and regioselectivity of the reaction are highly dependent on the energy and coefficients of the dipolarophile's LUMO. researchgate.netresearchgate.net Computational analysis shows that the position of the electron-withdrawing nitro group significantly alters the LUMO's characteristics. researchgate.net In N-methyl-5-nitroisatoic anhydride, resonance effects influence the LUMO coefficients in such a way that both the C1-carbonyl carbon and specific carbons in the aromatic ring become sufficiently electrophilic to react with the ylide. researchgate.net Conversely, in the 4-nitro isomer, the LUMO is predominantly localized at the C1-carbonyl group, directing the cycloaddition exclusively to that site. researchgate.net

Table 1: Influence of Nitro Group Position on Reactivity based on FMO Analysis

| Compound | Observed Reactive Sites | Qualitative FMO Explanation | Products |

| N-methyl-4-nitroisatoic anhydride | C1-carbonyl group only | LUMO is primarily localized at the C1-carbonyl, making it the exclusive site for cycloaddition. researchgate.net | Benzo-1,3-diazepin-5-one derivative. researchgate.net |

| N-methyl-5-nitroisatoic anhydride | C1-carbonyl group AND Nitro-substituted aromatic ring | Resonance effects distribute the LUMO across both the carbonyl and the aromatic ring, allowing for competitive cycloaddition. researchgate.netresearchgate.net | Mixture of cycloadducts, including novel tetracyclic products from dearomatization. researchgate.net |

The divergent reactivity of the 4-nitro and 5-nitro isomers of N-methylisatoic anhydride is a clear demonstration of stereoelectronic effects. researchgate.netresearchgate.net These effects describe how the spatial arrangement of orbitals and the distribution of electrons influence a molecule's reactivity. sigmaaldrich.comnih.gov The sensitivity of azomethine ylide cycloadditions to stereoelectronic factors has been previously noted. researchgate.netresearchgate.net In this context, the electronic perturbation caused by the nitro group at the C5 position creates multiple reactive electrophilic sites. This specific electronic configuration, combined with the required orbital alignments for cycloaddition, dictates the possibility of multiple reaction pathways, including the unusual dearomatization of the aromatic ring. researchgate.netresearchgate.net The lack of reactivity at the C1=C2 bond can also be attributed to these controlling stereoelectronic factors. researchgate.net

Kinetic Studies and Rate-Determining Steps

Kinetic experiments are crucial for providing a deeper understanding of reaction mechanisms, including the identification of rate-determining steps. researchgate.net For reactions involving derivatives of 5-nitroisatoic anhydride, kinetic studies have been conducted to illustrate the origin of diastereodivergency in certain transformations. researchgate.net These experiments have indicated that the rate-determining step of a reaction can be altered by changing the solvent, which in turn can switch the major diastereomer formed. researchgate.net While detailed kinetic data for this compound itself is not broadly published, the use of such studies on closely related systems underscores their importance in untangling complex reaction networks. researchgate.netst-andrews.ac.uk

Trapping and Analysis of Reaction Intermediates

The direct detection and characterization of transient reaction intermediates provide powerful evidence for a proposed reaction mechanism. slideshare.net For complex catalytic cycles involving isatoic anhydride derivatives, the trapping of intermediates has been a key investigative strategy. st-andrews.ac.uk In some cases, these trapped intermediates have been successfully characterized using methods like X-ray analysis, offering definitive structural proof that helps to piece together the steps of the catalytic cycle. st-andrews.ac.uk This approach moves the understanding of a mechanism from plausible theory to experimentally supported fact.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly effective technique for detecting and analyzing charged intermediates in a reaction mixture in real-time. nih.gov This method has been successfully applied in mechanistic studies of reactions involving isatoic anhydride derivatives to support the existence of key proposed intermediates. researchgate.net For example, in palladium-catalyzed reactions, ESI-MS has been used to observe palladium-complex intermediates, confirming that the ligand remains attached to the metal center throughout the catalytic cycle. researchgate.netnih.gov The ability to detect these fleeting species provides direct insight into the composition of the active catalyst and the intermediates that lead to the final product. nih.gov

Investigation of Solvent Effects on Reaction Outcomes

The solvent environment plays a critical role in dictating the reaction pathways, rates, and product selectivity in the chemistry of this compound and its derivatives. Mechanistic and computational studies have revealed that the choice of solvent can significantly alter the outcomes of reactions, ranging from synthetic transformations to its application in biochemical probing.

Detailed Research Findings

Research into the reactivity of nitro-substituted isatoic anhydrides has demonstrated the profound influence of the solvent on cycloaddition reactions. A notable study investigated the 1,3-dipolar cycloaddition of an azomethine ylide with N-methyl-5-nitroisatoic anhydride. researchgate.net This reaction showed competing pathways, with cycloaddition occurring at either the C1-carbonyl group or the nitro-substituted aromatic ring. researchgate.netresearchgate.net The solvent was found to be a key factor in controlling the diastereoselectivity of the resulting products.

Kinetic experiments have indicated that the rate-determining step of this type of reaction can be altered in different solvents. researchgate.net For instance, in the Pd-catalyzed dearomative [3+2] cycloaddition involving nitroindoles, a switch in solvent from toluene (B28343) to acetonitrile (B52724) led to the formation of different diastereoisomers of the tetrahydrofuroindole products. researchgate.net While this specific example uses a different substrate, it highlights a principle applicable to the reactive class of nitro-substituted aromatic compounds. In the case of N-methyl-5-nitroisatoic anhydride, computational studies have been employed to support the proposed mechanisms, which involve the azomethine ylide acting as a reactive species towards the electron-deficient aromatic system. researchgate.net

| Reaction Type | Solvent | Key Finding | Reference |

| Pd-Catalyzed Dearomative [3+2] Cycloaddition | Toluene | Good to excellent yields (70-99%) and high diastereoselectivity (87/13 to >95/5 dr). | researchgate.net |

| Pd-Catalyzed Dearomative [3+2] Cycloaddition | Acetonitrile | Production of a different diastereoisomer with good to excellent yields (75-98%). | researchgate.net |

| Condensation with Methyl cyanoacetate (B8463686) | Triethylamine (B128534) / DMF (cat.) | Exclusive formation of methyl 2-(2'-amino-5'-nitrobenzoyl)cyanoacetate. | google.com |

| Reaction with Alkylamines | 1,4-Dioxane | Used as a refluxing solvent for the synthesis of 2-amino-5-nitro-N-alkylbenzamides. | mdpi.com |

| Amine Acylation (Acetic Anhydride on RNA) | Dimethylformamide (DMF) | High yield (up to 65%) of amine acylation on cytidine (B196190) residues. | nih.gov |

| Amine Acylation (Acetic Anhydride on RNA) | Water | Amine reactivity is suppressed, favoring 2'-OH acylation. | nih.gov |

This table summarizes solvent effects on reactions involving nitro-substituted anhydrides and related chemistries to illustrate the principles of solvent influence.

In its role as a chemical probe for RNA structure analysis (SHAPE), this compound (5NIA) is typically introduced to an aqueous buffer system. nih.govnih.gov However, the compound itself is often first dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before being diluted into the reaction buffer. biorxiv.org The composition of the aqueous buffer is critical, as it constitutes the immediate solvent environment for the acylation reaction at the 2'-hydroxyl group of RNA. nih.govnih.gov Different studies on RNA structure have utilized varied buffer conditions, which can influence the experimental results and the interpretation of RNA dynamics. nih.gov The choice of these conditions is a crucial experimental parameter. For example, differences in probing results for the SARS-CoV-2 RNA have been attributed, in part, to the different buffer systems used in the experiments. nih.gov

| Study Focus | Buffer System Components | Solvent for Probe | Reference |

| DREEM analysis of SARS-CoV-2 RNA | 100 mM sodium cacodylate, 140 mM KCl, 3 mM MgCl₂, pH 7.5 | Not Specified | nih.gov |

| DANCE-MaP analysis of SARS-CoV-2 RNA (in vitro) | 200 mM Bicine (pH 8.0), 200 mM KOAc (pH 8.0), 5 mM MgCl₂ | Not Specified | nih.gov |

| General RNA folding and probing | 100 mM NaCl, 50 mM HEPES pH 8, 0.1 mM EDTA pH 8, 5 mM MgCl₂ | Dimethyl sulfoxide (DMSO) | biorxiv.org |

This table presents examples of different aqueous buffer systems used in RNA probing experiments with reagents like 5NIA, highlighting the variation in the solvent environment.

The investigation of solvent effects is therefore essential for both optimizing synthetic yields and ensuring the accuracy and reproducibility of biochemical assays involving this compound.

Advanced Synthetic Strategies and Derivatization Involving 5 Nitroisatoic Anhydride

Synthesis of N-Methylated Derivatives

N-methylation of the isatoic anhydride (B1165640) core is a critical modification that enhances the utility of these compounds, particularly in the context of RNA structure probing where reagents like N-methylisatoic anhydride (NMIA) are widely used. nih.govnih.gov The introduction of a methyl group at the N-1 position can alter the compound's stability, solubility, and reactivity profile.

The synthesis of N-methylated nitroisatoic anhydrides is typically achieved through the alkylation of the corresponding nitroisatoic anhydride precursor. A general and effective method involves the use of an alkylating agent, such as iodomethane (B122720), in the presence of a base. rsc.org For instance, the synthesis of N-methylated 6-nitroisatoic anhydride has been performed by treating the parent anhydride with iodomethane and potassium carbonate in a suitable solvent. rsc.org

A well-documented one-pot protocol exists for the synthesis of the related compound, 1-methyl-7-nitroisatoic anhydride (1m7), from 4-nitroisatoic anhydride. nih.gov This procedure, which can be adapted for 5-nitroisatoic anhydride, highlights the efficiency of this synthetic approach. The reaction is conducted by dissolving the nitroisatoic anhydride starting material in a dry aprotic solvent like dimethylformamide (DMF), followed by the addition of the methylating agent. nih.gov The reaction proceeds to completion, often yielding a highly pure product after a straightforward purification process. nih.gov The success of the reaction can be monitored and the final product characterized by spectroscopic methods such as proton and carbon NMR. nih.gov

| Role | Compound | Notes | Reference |

|---|---|---|---|

| Starting Material | 4-Nitroisatoic anhydride | The precursor for methylation. | nih.gov |

| Solvent | Dry Dimethylformamide (DMF) | Used to dissolve the starting material. | nih.gov |

| Methylating Agent | Not specified, but iodomethane is common. | Introduces the methyl group at the N-1 position. | nih.govrsc.org |

| Product | 1-methyl-7-nitroisatoic anhydride (1m7) | Molar yield reported at ~97%. | nih.gov |

The resulting N-methyl-5-nitroisatoic anhydride is a compound with significant potential in various chemical reactions. It has been shown to participate in competitive 1,3-dipolar cycloaddition reactions, reacting with both its carbonyl group and the electron-deficient nitro-substituted aromatic ring, opening new avenues in isatoic anhydride chemistry. publish.csiro.auresearchgate.net

Development of Modified Isatoic Anhydride Linkers for RNA Functionalization

The selective reactivity of isatoic anhydrides toward the 2'-hydroxyl groups of ribonucleotides makes them an ideal scaffold for developing chemical tools to tag, purify, and study RNA. rsc.orgrsc.org The introduction of a nitro group, as in this compound, enhances the electrophilic character of the anhydride's carbonyl group, leading to increased reactivity. rsc.org This allows for efficient RNA acylation under milder conditions, which is crucial for preserving the integrity of the biomolecule. rsc.org

The development of modified linkers involves a modular design strategy, where the isatoic anhydride core is attached to a functional group of interest via a linker arm. google.com This creates a bifunctional reagent capable of first reacting with RNA and then enabling a secondary process, such as purification or detection.

Key Components of Isatoic Anhydride-Based Linkers:

Reactive Core: An isatoic anhydride derivative (e.g., a nitro-substituted variant) that selectively acylates the 2'-OH of RNA. rsc.orgresearchgate.net

Linker Arm: Often a flexible spacer, such as a polyethylene (B3416737) glycol (PEG) moiety, which improves water solubility and provides spatial separation between the RNA and the functional group. rsc.org

Functional Group: A molecule with a specific purpose, such as biotin (B1667282) for affinity capture with streptavidin-coated beads or a fluorophore for detection. rsc.orggoogle.comresearchgate.net

A prominent example is the design of a biotin-conjugated N-methylisatoic anhydride derivative for the selective separation of RNA from DNA/RNA mixtures. rsc.orgresearchgate.net In this work, a precursor was synthesized from 2-amino-5-nitrobenzoic acid, the same precursor used for this compound. rsc.org The synthetic strategy involved creating an amino-functionalized isatoic anhydride, which serves as an attachment point for the linker. This amino group is then coupled to a commercially available entity containing the linker arm and the functional group (e.g., Biot-peg4-SS-COOH). rsc.org The inclusion of a disulfide bond within the linker allows for the captured RNA to be released from the solid support under mild reducing conditions. rsc.orgresearchgate.net This entire process enables the selective acylation of RNA, capture onto a solid phase, and subsequent release of purified RNA. researchgate.net

| Component | Example | Function | Reference |

|---|---|---|---|

| Reactive Core | N-Methylisatoic Anhydride derivative | Selectively acylates the 2'-hydroxyl group of RNA. | rsc.orgrsc.org |

| Linker Arm | PEGylated moiety with a disulfide bond | Improves solubility and allows for cleavable release. | rsc.org |

| Functional Group | Biotin | Enables high-affinity capture by streptavidin-coated magnetic beads. | rsc.orgresearchgate.net |

| Application | RNA/DNA Separation | Purification of RNA from complex biological mixtures. | rsc.orgresearchgate.net |

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Transformations

The inherent reactivity of the isatoic anhydride (B1165640) ring system, further modulated by the electron-withdrawing nitro group, makes 5-Nitroisatoic anhydride a prime candidate for exploring novel chemical transformations.

A significant area of emerging research involves its use in complex cycloaddition reactions. Recent studies on the reactivity of a non-stabilised azomethine ylide with N-methylated nitroisatoic anhydrides have revealed unexpected and novel reaction pathways. publish.csiro.auresearchgate.netresearchgate.net While N-methyl-4-nitroisatoic anhydride undergoes a predictable 1,3-dipolar cycloaddition exclusively at the C1-carbonyl group, N-methyl-5-nitroisatoic anhydride displays more complex reactivity. publish.csiro.auresearchgate.net It engages in competitive cycloaddition processes at both the C1-carbonyl group and, remarkably, at the nitro-substituted aromatic ring. publish.csiro.aupublish.csiro.aust-andrews.ac.uk This dearomative cycloaddition process results in the formation of unique tetracyclic products, opening a new facet of isatoic anhydride chemistry that warrants further exploration. publish.csiro.aupublish.csiro.aust-andrews.ac.uk

Beyond cycloadditions, this compound serves as a key precursor for various heterocyclic systems. For instance, its reaction with formamide (B127407) at elevated temperatures yields 7-nitroisoquinazolin-1-one, a valuable intermediate for more complex molecules. google.com In another example, reaction with L-djenkolic acid in the presence of a base leads to the formation of linear tripeptides, which can be further cyclized under acidic conditions to produce dimeric benzodiazepines. nih.gov

Future research will likely focus on harnessing these unique reactivities to construct novel molecular architectures, further expanding the synthetic chemist's toolkit.

Development of Greener Synthetic Methods

In line with the growing emphasis on sustainable chemistry, developing environmentally friendly methods for producing key chemical intermediates is a major research goal. The synthesis of isatoic anhydrides, including the 5-nitro derivative, is an area ripe for innovation.

Traditional oxidation methods for converting isatins to isatoic anhydrides often rely on hazardous reagents like chromium trioxide, which is toxic and can lead to explosive mixtures. researchgate.net An alternative involving hydrogen peroxide in acetic or formic acid has also been met with challenges, including poor yields and safety concerns due to the potential accumulation of peracetic acid. researchgate.net

A significant advancement is the development of a novel, cheap, and environmentally friendly procedure for oxidizing isatins using a urea-hydrogen peroxide complex. researchgate.netnih.gov This method avoids harsh reagents and can be performed at room temperature. The efficiency of this green synthesis is dramatically enhanced by the application of ultrasonic irradiation, which significantly reduces reaction times from 24 hours to as little as 35 minutes for this compound, while maintaining a high yield. researchgate.net

The table below summarizes the findings for the synthesis of this compound (2f) from 5-nitroisatin (B147319) (1f) using different methods.

| Product | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| This compound | A: Ac₂O/AcOH/H₂SO₄ | 24h | 91 |

| B: HCO₂H/H₂SO₄ | 24h | 75 | |

| C: Method A + Sonication | 35 min | 75 | |

| D: Method B + Sonication | 35 min | 75 |

Future work in this area will likely focus on further optimizing these ultrasound-assisted, green-solvent-based methods and exploring other sustainable catalytic systems to improve yield, reduce energy consumption, and minimize waste.

Expanded Applications in Materials Science and Medicinal Chemistry

This compound is a versatile building block, and its derivatives are increasingly being explored for their potential in both materials science and as therapeutic agents. smolecule.com

Medicinal Chemistry: The compound is a valuable starting material for the synthesis of a wide range of biologically active molecules.

Anticoagulants: It is a key intermediate in the preparation of novel guanidine (B92328) mimics that act as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. google.comnih.gov The development of new, potent, and selective Factor Xa inhibitors is a major goal in the treatment of thromboembolic disorders. google.comnih.gov

Anticancer Agents: In a novel synthetic route, this compound is reacted with L-djenkolic acid to create precursors for dimeric benzodiazepines. nih.gov This class of compounds is being investigated for its potential to overcome p53-dependent drug resistance in tumors. nih.gov The benzodiazepine (B76468) scaffold, in general, is experiencing a resurgence in medicinal chemistry with new applications as anticancer therapeutics. thieme.de

Neurodegenerative Disease Therapeutics: Researchers have used this compound to synthesize 2-nitro-substituted tryptanthrin (B1681603). nih.gov This intermediate is then elaborated into a series of tryptanthrin derivatives bearing benzenesulfonamide (B165840) groups, which are being evaluated as multi-target-directed ligands for the treatment of Alzheimer's disease. nih.govnih.gov

Novel Heterocycles: It serves as a precursor for 5-nitro-2,1-benzisothiazol-3(1H)-ones, which can be further derivatized. vulcanchem.com The resulting 1,5-disubstituted 2,1-benzisothiazol-3(1H)-one library is of interest for screening for various biological activities. vulcanchem.com

| Target Compound Class | Therapeutic Area | Role of this compound | Reference |

|---|---|---|---|

| Guanidine Mimics | Anticoagulation (Factor Xa Inhibition) | Starting material for 7-nitroisoquinazolin-1-one intermediate | google.com |

| Dimeric Benzodiazepines | Oncology (Anticancer) | Reactant with L-djenkolic acid to form tripeptide precursor | nih.gov |

| Tryptanthrin Derivatives | Neurodegenerative (Alzheimer's Disease) | Precursor for 2-nitro-substituted tryptanthrin | nih.gov |

| 2,1-Benzisothiazol-3(1H)-ones | Drug Discovery (General) | Starting material for generating libraries of potentially bioactive heterocycles | vulcanchem.com |

Materials Science: In materials science, the primary emerging application of this compound (abbreviated as 5NIA) is as a chemical probe for analyzing the structure of biopolymers, specifically RNA. smolecule.com Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) is a powerful technology that provides nucleotide-resolution information on the structure and flexibility of RNA molecules. nih.govfredonia.edu

5NIA functions as a SHAPE reagent, an electrophile that selectively forms adducts at the 2'-hydroxyl group of flexible or conformationally dynamic nucleotides in an RNA chain. smolecule.comnih.govtcichemicals.com Regions of the RNA that are rigidly structured, such as in a double helix, are less reactive. fredonia.edu By identifying the locations of these modifications, researchers can deduce the secondary and tertiary structure of complex RNA molecules. smolecule.com 5NIA has been evaluated alongside other isatoic-anhydride-based reagents and is noted for its utility in in-cell probing experiments. nih.govacs.orgnih.gov

| Reagent | Abbreviation | Approx. Half-life in water | Key Features |

|---|---|---|---|

| N-Methylisatoic anhydride | NMIA | ~4 min | Original, slow-reacting SHAPE reagent. nih.gov |

| 1-Methyl-7-nitroisatoic anhydride | 1M7 | ~14 sec | Recommended for general use; faster reactivity than NMIA. nih.gov |

| 1-Methyl-6-nitroisatoic anhydride | 1M6 | ~31 sec | High versatility, suitable for cell-free assays. tcichemicals.com |

| This compound | 5NIA | ~100 sec | Novel reagent with favorable properties for in-cell probing. tcichemicals.comacs.org |

Advanced Computational Modeling for Predictive Chemistry